molecular formula C17H20ClNO4S B2515294 1-(2-chlorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide CAS No. 1798038-80-8

1-(2-chlorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide

Cat. No. B2515294
CAS RN: 1798038-80-8
M. Wt: 369.86
InChI Key: QPIMAKGWAHBLAG-UHFFFAOYSA-N
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Description

The compound "1-(2-chlorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide" is a derivative of methanesulfonamide, which is a functional group characterized by a sulfonamide moiety attached to a methane group. This particular compound includes additional substituents, such as chloro and methoxy groups, which can significantly alter its chemical and physical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of methanesulfonamide derivatives can involve various chemical reactions. For instance, the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene leads to the formation of highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, as demonstrated in the synthesis of phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide . This high reactivity is exploited in further alkylation reactions with aromatic compounds like toluene and anisole. Similarly, N-(2-halophenyl)methanesulfonamides can react with terminal acetylenes in the presence of a palladium catalyst to yield 1-methylsulfonyl-indoles with various functional groups at the 2-position .

Molecular Structure Analysis

The molecular structure of methanesulfonamide derivatives can be quite complex. For example, the structure of N-(2,3-dichlorophenyl)methanesulfonamide shows the N—H bond being syn to both ortho- and meta-chloro substituents, which is a contrast to other similar compounds. The bond parameters are generally consistent with other methanesulfonanilides, with some variations in bond and torsion angles. The amide H atom is positioned in such a way that it is available to a receptor molecule during biological activity, indicating potential for interaction with biological systems .

Chemical Reactions Analysis

Methanesulfonamide derivatives can participate in a variety of chemical reactions. The study of the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) reveals that a proton transfer from the C—H acid to TBD yields an ion pair, with the N—H protons of protonated TBD molecule being hydrogen-bonded with sulfonyl oxygens. This interaction is well-reflected in the FT-IR spectrum of the complex, and the structure is maintained in chloroform, while in acetonitrile, dissociation of the complex occurs .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives are influenced by their molecular structure. The presence of chloro and methoxy groups, as well as the sulfonyl moiety, can affect properties such as solubility, boiling and melting points, and reactivity. The hydrogen bonding capability, as seen in the N—H⋯O interactions, can also influence the compound's behavior in different solvents and its potential for forming complexes with other molecules .

Scientific Research Applications

Occupational Health and Environmental Impact of Chlorinated Solvents

Chlorophenyl groups , as part of chlorinated solvents, have been associated with various adverse health effects due to occupational exposure. These effects include toxicity to the central nervous system, liver, kidneys, and potential carcinogenicity. Studies have highlighted the need for definitive prospective biomarker studies to establish a clear pathway from exposure to health outcomes. The international variance in exposure limits presents an opportunity for natural experiments that could inform future safety standards and mitigation strategies (Ruder, 2006).

Methanotrophs and Methane as a Resource

Research on methanotrophs , bacteria that metabolize methane, has shown potential biotechnological applications in environmental remediation and production of valuable products like biopolymers and lipids. This work highlights the importance of methane as a carbon source for generating a range of compounds, offering insights into how methane's chemical reactivity can be harnessed in sustainable technologies (Strong, Xie, & Clarke, 2015).

Genetic Effects of Ethyl Methanesulfonate

Research on ethyl methanesulfonate (EMS) , a compound related to methanesulfonamides in terms of sulfonate functionality, has shown that EMS is mutagenic across a wide range of organisms. This highlights the importance of understanding the mutagenic potential of chemical compounds, particularly those with alkylating abilities like methanesulfonamides. The study provides a detailed examination of the genetic impacts, including mutations and chromosome breakages, associated with exposure to EMS (Sega, 1984).

Methane Oxidation and Environmental Applications

Studies on anaerobic oxidation of methane (AOM) with sulfate have elucidated microbial consortia's role in methane's environmental fate. Understanding the lipid biomarker and stable carbon isotope signatures of these processes helps in identifying microbial communities involved in AOM, which is crucial for environmental monitoring and methane management strategies (Niemann & Elvert, 2008).

properties

IUPAC Name

1-(2-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO4S/c1-22-15-8-5-7-13(10-15)17(23-2)11-19-24(20,21)12-14-6-3-4-9-16(14)18/h3-10,17,19H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIMAKGWAHBLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNS(=O)(=O)CC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide

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